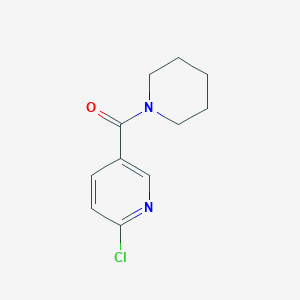

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-chloro-5-(piperidin-1-ylcarbonyl)pyridine, which accurately reflects its structural composition and substitution pattern. The Chemical Abstracts Service has assigned the registry number 64614-48-8 to this compound, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature variations found in the chemical literature include 2-chloro-5-(piperidine-1-carbonyl)pyridine and 2-chloro-5-(1-piperidinylcarbonyl)pyridine, which represent equivalent structural descriptions using different formatting conventions.

The compound belongs to the broader class of halogenated pyridine derivatives, specifically categorized as a chloropyridine substituted with a piperidine carbonyl group at the 5-position. The systematic classification places this molecule within the heterocyclic aromatic compounds family, characterized by the presence of a six-membered pyridine ring containing one nitrogen atom. The piperidine moiety represents a saturated six-membered ring containing nitrogen, connected to the pyridine core through a carbonyl linkage, establishing an amide functional group.

The molecular designation follows standard chemical nomenclature protocols, where the numbering system begins with the nitrogen atom of the pyridine ring as position 1, proceeding sequentially around the ring. The chlorine substituent occupies position 2, adjacent to the pyridine nitrogen, while the piperidine carbonyl group is positioned at the 5-position, creating a 1,4-relationship between the two substituents. This specific substitution pattern significantly influences the compound's chemical reactivity and physical properties.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as C₁₁H₁₃ClN₂O, representing a composition of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely determined as 224.69 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. The compound exhibits a relatively compact molecular structure with a moderate degree of complexity arising from the combination of aromatic and aliphatic components.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=CN=C(Cl)C=C1)N2CCCCC2, which provides a linear encoding of the molecular connectivity. This notation clearly delineates the carbonyl group connecting the pyridine ring to the piperidine moiety, with the chlorine atom positioned ortho to the pyridine nitrogen. The InChI key MFCD02944038 serves as an additional molecular identifier, facilitating database searches and structural comparisons.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | 224.69 g/mol |

| CAS Registry Number | 64614-48-8 |

| MDL Number | MFCD02944038 |

| SMILES Notation | O=C(C1=CN=C(Cl)C=C1)N2CCCCC2 |

Structural isomerism considerations reveal multiple possible arrangements of the constituent atoms while maintaining the same molecular formula. Positional isomers could theoretically exist through alternative placement of the chlorine substituent at positions 3, 4, or 6 of the pyridine ring, each resulting in distinct chemical and physical properties. Similarly, the piperidine carbonyl group could occupy different positions on the pyridine ring, generating regioisomers with varied reactivity patterns. The specific 2-chloro-5-substitution pattern represents one of several possible constitutional isomers within this molecular framework.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound reveals important structural parameters that govern its three-dimensional molecular geometry and intermolecular interactions. The compound exists as crystalline powder under standard conditions, indicating an ordered solid-state structure with specific packing arrangements. The crystalline form typically exhibits stability at room temperature when properly stored under sealed conditions, suggesting robust intermolecular forces maintaining the crystal lattice.

Single crystal analysis of related pyridine-carbonyl compounds provides insights into the expected conformational preferences of this molecular system. The pyridine ring maintains planarity characteristic of aromatic systems, while the piperidine ring adopts a chair conformation typical of saturated six-membered rings. The carbonyl group serves as a crucial conformational determinant, influencing the relative orientation between the aromatic and aliphatic ring systems through electronic and steric effects.

Intermolecular interactions in the crystal lattice likely involve hydrogen bonding patterns between the carbonyl oxygen and hydrogen atoms from adjacent molecules. The chlorine substituent contributes to the overall molecular dipole moment and may participate in halogen bonding interactions with neighboring molecules in the crystal structure. These non-covalent interactions significantly influence the compound's melting point, solubility characteristics, and solid-state stability.

The molecular conformation is further influenced by the electronic properties of the pyridine nitrogen, which can participate in coordination interactions or hydrogen bonding as an electron donor. The spatial arrangement of the piperidine carbonyl group relative to the pyridine ring affects the overall molecular shape and potential for intermolecular associations. Computational modeling studies of similar compounds suggest that the preferred conformation minimizes steric clashes while optimizing electronic interactions between the functional groups.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the pyridine ring protons, which appear in the aromatic region between 7-9 parts per million due to the deshielding effect of the aromatic ring system. The piperidine ring protons generate a complex multipicity pattern in the aliphatic region between 1-4 parts per million, reflecting the different chemical environments of the methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of distinct carbon environments. The carbonyl carbon appears significantly downfield, typically around 170 parts per million, due to the electron-withdrawing nature of the oxygen atom. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the nitrogen atom and chlorine substituent, while the piperidine carbons appear in the aliphatic region with patterns reflecting their specific positions within the ring system.

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for functional group identification. The carbonyl stretching vibration appears as a strong absorption band around 1700 wavenumbers, providing definitive evidence for the amide functionality. The aromatic carbon-carbon stretching vibrations generate multiple bands in the 1400-1600 wavenumber region, while the carbon-chlorine stretching vibration contributes to the fingerprint region below 1000 wavenumbers.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals 7-9 ppm, Aliphatic signals 1-4 ppm | Ring system confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon ~170 ppm, Aromatic carbons variable | Structural connectivity |

| Infrared Spectroscopy | Carbonyl stretch ~1700 cm⁻¹, Aromatic stretches 1400-1600 cm⁻¹ | Functional group identification |

| Mass Spectrometry | Molecular ion 224.69 m/z, Characteristic fragmentation | Molecular weight confirmation |

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 224.69, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the piperidine moiety and chlorine atom, generating diagnostic fragment ions that support structural assignments. Electrospray ionization techniques facilitate the generation of protonated molecular ions for accurate mass determination and structural confirmation.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-5-4-9(8-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUHFUYOKPBTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357653 | |

| Record name | (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64614-48-8 | |

| Record name | (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution on 2-Chloro-5-(chloromethyl)pyridine

One established method involves reacting piperidine with 2-chloro-5-(chloromethyl)pyridine under basic conditions to substitute the chloromethyl group with a piperidinylmethyl group, which can be further oxidized or converted to the carbonyl derivative if needed.

- Reaction Conditions: Potassium carbonate as base in acetonitrile solvent, heating to promote substitution.

- Yield: Approximately 85% reported for the related 2-chloro-5-(piperidin-1-ylmethyl)pyridine, a close structural analog.

This approach provides a straightforward nucleophilic substitution pathway, although further oxidation or functional group transformation is required to obtain the carbonyl derivative.

Multi-Step Synthesis via Pyrimidine Derivatives (Patent CN107400113A)

A more complex but efficient synthetic route involves the preparation of 2-chloro-pyrimidine derivatives bearing piperidinyl groups, which can be adapted for pyridine analogs with similar substitution patterns.

The synthetic sequence includes:

- Bromination: Starting from 2-chloropyrimidine, bromination at the 5-position using bromine in acetic acid under reflux conditions.

- Coupling Reaction: Low-temperature (-78 °C) coupling of the bromo intermediate with N-benzylpiperidine ketone in tetrahydrofuran.

- Elimination Reaction: Treatment with concentrated hydrochloric acid in ethanol under reflux to induce elimination and formation of the piperidinyl-substituted intermediate.

- Catalytic Hydrogenation: Debenzylation via hydrogenation using palladium on carbon catalyst in methanol at room temperature to yield the final piperidinyl-substituted product.

| Step | Reagents/Catalysts | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine | Acetic acid | Reflux (~118 °C) | Overnight | Introduces bromine at 5-position |

| Coupling | N-benzylpiperidine ketone, n-BuLi | Tetrahydrofuran | -78 °C | 4 hours total | Forms piperidinyl alcohol intermediate |

| Elimination | Concentrated HCl | Ethanol | Reflux (~78 °C) | 4 hours | Converts alcohol to tetrahydropyridine |

| Catalytic Hydrogenation | Pd/C, H2 | Methanol | Room temperature | 24 hours | Removes benzyl protecting group |

This method yields the piperidinyl-substituted chloro-pyrimidine with high selectivity and purity, and it can be adapted for pyridine analogs with appropriate modifications.

Reaction Conditions and Optimization

- Solvents: Acetic acid, tetrahydrofuran, ethanol, and methanol are commonly used solvents at different stages to optimize solubility and reaction rates.

- Temperature Control: Critical for selectivity, especially during coupling (-78 °C) and elimination (reflux) steps.

- Catalysts: Palladium on carbon is effective for hydrogenation and debenzylation.

- Bases and Additives: Potassium carbonate facilitates nucleophilic substitution in simpler methods.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution method offers a direct route but may need additional steps to convert the piperidinylmethyl to piperidinylcarbonyl.

- The multi-step method from pyrimidine derivatives, although more complex, provides a controlled approach to install the piperidinylcarbonyl group with high regioselectivity.

- Reaction temperatures and solvents critically influence the reaction outcome, especially in coupling and elimination steps.

- The use of protective groups (e.g., benzyl) and their subsequent removal via catalytic hydrogenation is a common strategy to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic reagents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-substituted pyridines.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound has garnered attention for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer. The piperidine moiety is known for its ability to enhance bioactivity and selectivity towards biological targets, making it a valuable scaffold in drug design .

Biological Activities

Research indicates that derivatives of 2-chloro-5-(piperidin-1-ylcarbonyl)pyridine exhibit a range of biological activities, including:

- Antimicrobial properties : Several studies have reported its effectiveness against various bacterial strains.

- Anticancer activity : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation in vitro .

- Neuroprotective effects : The compound may also play a role in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important building block in organic synthesis. It can undergo various reactions such as:

- Nucleophilic substitution : The chloro group can be replaced by nucleophiles, facilitating the formation of more complex molecules.

- Reduction and oxidation reactions : Under suitable conditions, this compound can be reduced or oxidized to yield derivatives with varied functional groups .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of the chloro group with nucleophiles | Base-catalyzed conditions |

| Reduction | Conversion to amines or alcohols | Sodium borohydride in methanol |

| Oxidation | Formation of ketones or aldehydes | Potassium permanganate in acidic medium |

Case Studies and Research Findings

Several studies highlight the utility of this compound in drug discovery:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal showed that compounds derived from this structure had potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications to enhance efficacy .

Case Study 3: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The results indicated potential benefits in models of Alzheimer's disease, suggesting that these compounds could inhibit amyloid-beta aggregation .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among analogs:

Physicochemical Properties

- Polarity: The piperidinylcarbonyl group in the target compound introduces hydrogen-bonding capability, increasing water solubility compared to non-polar substituents like trifluoromethyl or propan-2-yl .

- Lipophilicity (LogP) :

- Melting Points : Data for the target compound are unavailable, but analogs like 2-chloro-5-(4-propylbenzoyl)pyridine (MW 259.73) may exhibit higher melting points due to crystalline aromatic interactions .

Biological Activity

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and reviews.

Chemical Structure

This compound features a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a piperidin-1-ylcarbonyl group. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Activity

The compound has shown promising antimicrobial effects, particularly against resistant strains of bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Mycobacterium tuberculosis, indicating its potential as a treatment for tuberculosis . Additionally, it exhibits activity against Gram-positive bacteria, suggesting broader antimicrobial applications.

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated immune cells. This activity is critical for developing treatments for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : The compound interferes with various cellular signaling pathways that regulate cell growth and survival, particularly in cancer cells.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress, contributing to its anti-inflammatory effects.

Comparative Analysis of Biological Activities

Case Studies

- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of M. tuberculosis, showing significant reduction in bacterial load in vitro, suggesting its potential for further development as an antitubercular agent .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

Chlorination of pyridine derivatives at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions (70–100°C) to introduce the chloro group .

Functionalization at the 5-position via coupling reactions. For example, amidation with piperidine-1-carbonyl chloride using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Key Optimization Parameters:

- Catalyst loading : 5–10 mol% Pd for efficient coupling .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Temperature control : Higher temperatures (≥80°C) improve yields but may increase side reactions.

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

- Mass Spectrometry (HRMS) :

Advanced Research Questions

Q. How can researchers address contradictions in enantiomer-specific biological activity data?

Methodological Answer: Contradictions arise due to stereochemical effects on target binding. For example, (R)-enantiomers may show higher potency than (S)-forms (e.g., ABT-594 vs. its S-enantiomer ). To resolve discrepancies:

Chiral Separation :

- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate enantiomers .

Biological Assays :

- Conduct dose-response studies (IC₅₀/EC₅₀) on isolated enantiomers. For ABT-594, the R-enantiomer exhibited 10-fold higher analgesic activity in mouse models .

Molecular Docking :

- Simulate binding modes with targets (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina to explain stereoselectivity .

Table 1: Enantiomer Activity Comparison (Example from ABT-594 )

| Enantiomer | EC₅₀ (Analgesic Activity, nM) | Peripheral Side Effects (ED₅₀, mg/kg) |

|---|---|---|

| (R)-5 | 0.8 | >30 |

| (S)-4 | 7.2 | 12 |

Q. How can regioselectivity challenges in substitution reactions be mitigated?

Methodological Answer: Regioselectivity issues arise due to competing sites for electrophilic/nucleophilic attack. Strategies include:

Directing Groups :

- Use temporary protecting groups (e.g., Boc on piperidine) to block undesired positions during synthesis .

Catalyst Design :

- Pd-based catalysts with bulky ligands (e.g., t-BuXPhos) favor coupling at the 5-position by steric hindrance .

Solvent Effects :

- Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (DMF) favor kinetic pathways .

Case Study :

In 2-Chloro-5-(trifluoromethyl)pyridine synthesis, vapor-phase chlorination at 300°C with β-picoline and Cl₂ achieves >90% regioselectivity for the 5-position .

Q. What safety protocols are critical for handling halogenated pyridine derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Nitrile gloves, lab coat, and goggles (splash-proof) .

- Ventilation :

- Use fume hoods with ≥100 fpm face velocity to minimize inhalation risks .

- Spill Management :

- Neutralize spills with sodium bicarbonate, then absorb with vermiculite .

- Toxicology Monitoring :

- Regular screening for respiratory irritation (RADS risk) and dermatitis .

Note : 2-Chloro-5-(chloromethyl)pyridine is classified as a Corrosive Solid (UN3261) , requiring Category II packaging for transport .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

Core Modifications :

- Replace the chloro group with fluoro to enhance metabolic stability (e.g., 2-Fluoro-5-(piperidin-1-ylcarbonyl)pyridine) .

Piperidine Substitution :

- Introduce methyl groups to the piperidine ring to improve lipophilicity (logP) and blood-brain barrier penetration .

Bioisosteric Replacement :

- Swap the carbonyl group with sulfonamide (e.g., 2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine) to modulate target affinity .

Table 2: SAR Trends in Pyridine Derivatives

| Modification | Effect on Potency | Example Compound |

|---|---|---|

| Chloro → Fluoro | Increased metabolic stability | 2-Fluoro-5-(trifluoromethyl)pyridine |

| Piperidine methylation | Enhanced CNS penetration | 5-Chloro-2-(3-methylpiperidin-1-yl)pyridine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.